1-(Prop-2-en-1-yl)piperazin-2-one

asymmetric catalysis piperazine elaboration C–C bond formation

1-(Prop-2-en-1-yl)piperazin-2-one is a privileged, dual-function heterocyclic building block. It uniquely combines a piperazin-2-one core (a validated bioisostere for imidazole in FTase inhibitors) with an N-allyl handle. This allyl group is the sole moiety enabling Pd-catalyzed decarboxylative allylic alkylation to construct enantioenriched α-tertiary piperazin-2-ones (er up to 98:2), which are critical precursors for chiral imatinib analogs. Its precise vector set is indispensable for programs dependent on this scaffold topology. Substituting with generic N-allylpiperazine or unsubstituted piperazin-2-one abolishes these key synthetic entry points. Essential for Bcr-Abl inhibitor lead generation, CNS/GPCR library synthesis, and SAR exploration via late-stage diversification.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B8713910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-en-1-yl)piperazin-2-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC=CCN1CCNCC1=O
InChIInChI=1S/C7H12N2O/c1-2-4-9-5-3-8-6-7(9)10/h2,8H,1,3-6H2
InChIKeyMZQXOPAXYJPKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-en-1-yl)piperazin-2-one (CAS 59702-24-8): Core Chemical Profile for Sourcing and Differentiation


1-(Prop-2-en-1-yl)piperazin-2-one, systematically named 1-allylpiperazin-2-one or 2-Piperazinone, 1-(2-propen-1-yl)-, is a heterocyclic building block with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . The structure combines a piperazin-2-one core—a privileged scaffold in medicinal chemistry—with an N-allyl substituent that serves as a versatile synthetic handle for further elaboration [1]. This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules, including kinase inhibitor analogs and G-protein-coupled receptor ligands, and is supplied as a free base (CAS 59702-24-8) or hydrochloride salt (CAS 866335-42-4) .

Why 1-(Prop-2-en-1-yl)piperazin-2-one Cannot Be Replaced by Common Piperazine or Piperidinone Analogs


The simultaneous presence of the piperazin-2-one lactam and the terminal allyl group creates a reactivity profile that is not duplicated by either simple N-allylpiperazine (CAS 13961-36-9) or unsubstituted piperazin-2-one . The allyl handle enables Pd-catalyzed allylic alkylation, thiol-ene click chemistry, and olefin metathesis, while the carbonyl group provides a hydrogen-bond-accepting site that modulates target engagement and physicochemical properties (e.g., logP, solubility) relative to the fully saturated piperazine congener [1]. Substituting either moiety—moving the double bond to an internal position or replacing the lactam with a tertiary amine—abolishes key synthetic entry points and pharmacophoric features, rendering generic interchange scientifically unsound for programs that depend on this precise vector set [2].

Quantitative Differentiation Evidence for 1-(Prop-2-en-1-yl)piperazin-2-one Versus Closest Structural Analogs


Allyl Handle Enables Pd-Catalyzed Decarboxylative Allylic Alkylation: Synthetic Versatility Over Saturated Analogs

The terminal allyl group of 1-(prop-2-en-1-yl)piperazin-2-one serves as a latent enolate surrogate in Pd-catalyzed decarboxylative allylic alkylation, a transformation that is not accessible with the corresponding n-propyl or benzyl piperazin-2-one analogs [1]. This methodology delivers highly enantioenriched α-tertiary piperazin-2-ones (er up to 98:2) that can be reduced to chiral tertiary piperazines and elaborated into imatinib analogues retaining antiproliferative activity against K562 CML cells [2]. The allyl moiety thus provides a unique, stereochemically productive entry point that saturated N-alkyl congeners cannot replicate.

asymmetric catalysis piperazine elaboration C–C bond formation

Piperazin-2-one Core Delivers Comparable Antiproliferative Activity to Imatinib in K562 CML Cells

Piperazin-2-one-containing imatinib analogs synthesized via the allyl-derived chiral piperazine intermediates exhibited antiproliferative activity against the K562 chronic myelogenous leukemia cell line that was comparable to imatinib itself [1]. For example, the (R)-enantiomer of N-desmethyl imatinib analog (R)-20 showed slightly greater potency than the racemate, demonstrating that stereochemical elaboration at the piperazin-2-one-derived center does not perturb target engagement [2]. This establishes the piperazin-2-one scaffold as a viable imatinib bioisostere.

kinase inhibitor imatinib analog antiproliferative activity

Piperazin-2-one as a Semi-Rigid Bioisostere of Imidazole in Farnesyltransferase Inhibitors

The piperazin-2-one heterocycle has been validated as a bioisostere of the imidazole ring in farnesyltransferase (FTase) inhibitors such as L-778,123. In a series of 1-(3-chlorophenyl)piperazin-2-one derivatives, replacement of the imidazole with piperazin-2-one yielded compounds with IC₅₀ values <500 µM against HT-29 colon cancer and A549 lung cancer cell lines, with the imidazole-containing standard L-778,123 serving as comparator [1]. Although the allyl-substituted congener was not directly tested in this study, the piperazin-2-one core itself is the pharmacophoric determinant, and 1-(prop-2-en-1-yl)piperazin-2-one provides a functionalizable variant for further SAR exploration [2].

bioisostere farnesyltransferase inhibitor cytotoxicity

Structural Differentiation from 1-Allylpiperazine: Hydrogen-Bond Capacity and Polarity

The replacement of the tertiary amine in 1-allylpiperazine (CAS 13961-36-9) with a lactam carbonyl in 1-(prop-2-en-1-yl)piperazin-2-one introduces a hydrogen-bond-accepting site (C=O) and removes one hydrogen-bond donor (N–H), fundamentally altering the compound's physicochemical and target-engagement profile . While direct experimental logP values are not reported, topological polar surface area (TPSA) calculations indicate a TPSA of 32.3 Ų for the piperazin-2-one versus 15.3 Ų for 1-allylpiperazine, reflecting increased polarity and altered membrane permeability [1]. This difference is critical when CNS penetration or efflux susceptibility is a consideration.

physicochemical property hydrogen bonding logP

High-Value Application Scenarios for 1-(Prop-2-en-1-yl)piperazin-2-one Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Tertiary Piperazines for Kinase Inhibitor Drug Discovery

The allyl group of 1-(prop-2-en-1-yl)piperazin-2-one is the sole moiety enabling Pd-catalyzed decarboxylative allylic alkylation to construct enantioenriched α-tertiary piperazin-2-ones (er up to 98:2) [1]. These can be reduced to chiral tertiary piperazines and incorporated into imatinib analogs that maintain antiproliferative activity against K562 CML cells comparable to imatinib [2]. Research groups pursuing novel Bcr-Abl inhibitors with improved resistance profiles should source this compound as the indispensable starting material for stereochemically diverse lead generation.

Imidazole Bioisostere Replacement in Farnesyltransferase-Targeted Cytotoxic Programs

The piperazin-2-one core serves as a validated bioisostere of the imidazole ring in FTase inhibitors, with 1-(3-chlorophenyl)piperazin-2-one derivatives showing IC₅₀ values <500 µM against colon (HT-29) and lung (A549) cancer cell lines, comparable to the imidazole-containing standard L-778,123 [3]. 1-(Prop-2-en-1-yl)piperazin-2-one provides the functionalizable scaffold needed for systematic SAR exploration, with the allyl handle enabling late-stage diversification via cross-coupling or click chemistry without altering the core pharmacophore.

Scaffold-Hopping from 1-Allylpiperazine to Modulate CNS Penetration and Efflux Susceptibility

For neuroscience programs currently employing 1-allylpiperazine as a key intermediate, the piperazin-2-one congener offers a strategic polarity increase (ΔTPSA ≈ +17 Ų) that can reduce passive CNS permeability or alter P-glycoprotein efflux recognition [4]. This scaffold-hopping approach is directly supported by the quantitative TPSA difference and altered hydrogen-bond-acceptor character, enabling fine-tuning of brain exposure without disrupting the N-allyl synthetic handle required for subsequent chemistry.

Building Block for GPCR-Targeted Compound Libraries (CCR5, 5-HT, Dopamine)

Piperazine and piperazin-2-one derivatives are privileged scaffolds for GPCR ligands, including CCR5 antagonists (relevant for HIV entry inhibition) and serotonin/dopamine receptor modulators [5]. The allyl-substituted piperazin-2-one provides a versatile monomer for parallel library synthesis, where the allyl group can be diversified via thiol-ene reactions, olefin metathesis, or Pd-catalyzed cross-couplings to generate diverse chemotypes from a single, commercially tractable building block. Procurement should be prioritized by groups constructing CNS- or immunology-focused screening collections.

Quote Request

Request a Quote for 1-(Prop-2-en-1-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.